Cas no 704884-76-4 (4,5-Difluoro-2-methylphenol)

4,5-Difluoro-2-methylphenol is a fluorinated phenolic compound characterized by its distinct substitution pattern, featuring fluorine atoms at the 4 and 5 positions and a methyl group at the 2 position of the phenol ring. This structural configuration enhances its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing nature of the fluorine atoms influences reactivity, enabling selective functionalization. Its stability and compatibility with various reaction conditions make it a valuable building block for constructing complex molecular architectures. The compound is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its phenolic properties.
4,5-Difluoro-2-methylphenol structure
4,5-Difluoro-2-methylphenol structure
商品名:4,5-Difluoro-2-methylphenol
CAS番号:704884-76-4
MF:C7H6OF2
メガワット:144.11874
MDL:MFCD04972820
CID:557411
PubChem ID:12147287

4,5-Difluoro-2-methylphenol 化学的及び物理的性質

名前と識別子

    • 4,5-Difluoro-2-methylphenol
    • 4,5-DIFLUORO-2.-METHYLPHENOL
    • Phenol,4,5-difluoro-2-methyl-
    • Phenol,4,5-difluoro-2-methyl
    • SCHEMBL6461901
    • 704884-76-4
    • AKOS015995420
    • A849032
    • DTXSID50478558
    • Z1255458162
    • MFCD04972820
    • CS-0038118
    • SY200015
    • AS-59186
    • EN300-204867
    • IPSPOLUTNBCTIM-UHFFFAOYSA-N
    • 4,5-difluoro-2-methyl-phenol
    • MDL: MFCD04972820
    • インチ: InChI=1S/C7H6F2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
    • InChIKey: IPSPOLUTNBCTIM-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=C(C=C1O)F)F

計算された属性

  • せいみつぶんしりょう: 144.03900
  • どういたいしつりょう: 144.03867113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • 密度みつど: 1.280
  • ふってん: 210℃
  • フラッシュポイント: 81℃
  • 屈折率: 1.497
  • PSA: 20.23000
  • LogP: 1.97880

4,5-Difluoro-2-methylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
BD1471632-250mg
4,5-Difluoro-2-methylphenol
704884-76-4 95+%
250mg
RMB 211.20 2025-02-21
Cooke Chemical
BD1471632-1g
4,5-Difluoro-2-methylphenol
704884-76-4 95+%
1g
RMB 526.40 2025-02-21
eNovation Chemicals LLC
D766778-1g
4,5-Difluoro-2-methylphenol
704884-76-4 95%
1g
$110 2024-06-06
Enamine
EN300-204867-0.5g
4,5-difluoro-2-methylphenol
704884-76-4 95%
0.5g
$344.0 2023-07-04
TRC
D562385-10mg
4,5-Difluoro-2-methylphenol
704884-76-4
10mg
$ 50.00 2022-06-05
Enamine
EN300-204867-0.05g
4,5-difluoro-2-methylphenol
704884-76-4 95%
0.05g
$103.0 2023-07-04
Aaron
AR00FC9W-100mg
4,5-Difluoro-2-methylphenol
704884-76-4 98%
100mg
$7.00 2025-01-24
abcr
AB148577-5g
4,5-Difluoro-2-methylphenol, 98%; .
704884-76-4 98%
5g
€465.00 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108758-100mg
4,5-Difluoro-2-methylphenol
704884-76-4 98%
100mg
¥68.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108758-1g
4,5-Difluoro-2-methylphenol
704884-76-4 98%
1g
¥654.00 2024-05-02

4,5-Difluoro-2-methylphenol 関連文献

4,5-Difluoro-2-methylphenolに関する追加情報

4,5-Difluoro-2-methylphenol: A Comprehensive Overview

4,5-Difluoro-2-methylphenol, also known by its CAS registry number CAS No. 704884-76-4, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a phenol ring substituted with two fluorine atoms at the 4 and 5 positions and a methyl group at the 2 position. The presence of these substituents imparts distinct chemical properties, making it a valuable compound in both academic research and industrial applications.

The synthesis of 4,5-difluoro-2-methylphenol typically involves multi-step reactions, often starting from phenol derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective pathways for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the fluorination process, which has significantly improved the yield and purity of the compound. These developments underscore the importance of continuous innovation in chemical synthesis to meet the growing demand for high-quality intermediates in pharmaceutical and agrochemical industries.

In terms of physical properties, 4,5-difluoro-2-methylphenol exhibits a melting point of approximately 110°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, which makes it suitable for various solution-based reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, revealing its robustness in diverse chemical environments. These properties make it an ideal candidate for applications requiring high thermal stability and controlled reactivity.

The chemical reactivity of 4,5-difluoro-2-methylphenol is largely influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating methyl group. The fluorine substituents at positions 4 and 5 enhance the electrophilic aromatic substitution reactivity at specific positions on the phenolic ring. This characteristic has been exploited in numerous organic transformations, including nucleophilic aromatic substitutions and cross-coupling reactions. Recent studies have demonstrated that this compound can serve as an effective precursor for synthesizing biologically active molecules with potential pharmacological applications.

In the pharmaceutical industry, 4,5-difluoro-2-methylphenol has gained attention as a key intermediate in drug discovery programs targeting various therapeutic areas such as oncology and infectious diseases. Its ability to form stable bonds with metal ions has also made it a promising candidate for metallo-drug development. Researchers have reported that derivatives of this compound exhibit potent anti-cancer activity by selectively inhibiting tumor growth without significant toxicity to healthy cells.

Beyond pharmaceuticals, 4,5-difluoro-2-methylphenol finds application in agrochemicals, where it serves as a building block for herbicides and fungicides. Its ability to modulate plant hormone signaling pathways has been leveraged to develop compounds that enhance crop resistance against environmental stressors. Recent breakthroughs in green chemistry have also highlighted its potential as a sustainable alternative to traditional agrochemicals, contributing to environmentally friendly agricultural practices.

The environmental impact of CAS No. 704884-76-4 has been a subject of recent research interest. Studies indicate that this compound undergoes efficient biodegradation under aerobic conditions, minimizing its persistence in natural ecosystems. However, further investigations are required to fully understand its long-term ecological effects and ensure its safe utilization in large-scale industrial processes.

In conclusion, 4,5-difluoro-2-methylphenol, with its unique structural features and versatile chemical properties, continues to play a pivotal role in advancing modern chemistry. Its applications span across multiple disciplines, from drug discovery to agrochemical development, underscoring its significance as a valuable chemical entity. As research progresses, we can expect even more innovative uses of this compound that will contribute to scientific advancement and industrial growth.

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